![molecular formula C15H13N3 B5559532 6-methyl-N-phenyl-4-quinazolinamine](/img/structure/B5559532.png)
6-methyl-N-phenyl-4-quinazolinamine
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Overview
Description
Synthesis Analysis
The synthesis of 6-Methyl-N-phenyl-4-quinazolinamine derivatives often involves catalytic hydrogenation processes. For instance, a series of 6-[(arylamino)methyl]-2,4-quinazolinediamines were prepared by catalyzing hydrogenation of 2,4-diamino-6-quinazolinecarbonitriles in the presence of appropriate benzenamine. This method was explored for its potential in producing compounds with antimalarial, antibacterial, and antitumor activities (Elslager, Johnson, & Werbel, 1983).
Molecular Structure Analysis
Molecular structure analysis of related compounds has revealed insights into their configurations and intermolecular interactions. For example, the crystal structure of a related compound, methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate, showed that the quinazoline moiety and the methyl-substituted phenyl ring are almost planar with a dihedral angle of 84.96(8)°, indicating a significant degree of planarity in such molecules (Rajnikant, Gupta, Deshmukh, Varghese, & Dinesh, 2001).
Chemical Reactions and Properties
The chemical reactions and properties of 6-Methyl-N-phenyl-4-quinazolinamine derivatives are diverse. Some derivatives have been explored as potent irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases, showing enhanced antitumor activity. These inhibitors interact covalently with the target enzymes, suggesting their potential as therapeutic agents (Tsou et al., 2001).
Scientific Research Applications
Antitumor and Antimalarial Properties
6-methyl-N-phenyl-4-quinazolinamine, part of the quinazoline derivatives, has shown significant promise in scientific research due to its potent antitumor and antimalarial activities. The synthesis and evaluation of various quinazoline derivatives, including those structurally related to 6-methyl-N-phenyl-4-quinazolinamine, have demonstrated a broad spectrum of biological activities. For instance, certain compounds within this class have undergone preclinical toxicology evaluations due to their pronounced antitumor effects, highlighting the potential of 6-methyl-N-phenyl-4-quinazolinamine derivatives in cancer therapy (Elslager, Johnson, & Werbel, 1983).
Antimicrobial Activity
Research on quinazoline derivatives has also identified compounds with notable antimicrobial properties. A series of N2,N4-disubstituted quinazoline-2,4-diamines, structurally related to 6-methyl-N-phenyl-4-quinazolinamine, has been synthesized and found to exhibit significant activity against multidrug-resistant Staphylococcus aureus. These findings suggest that modifications to the quinazoline scaffold, similar to 6-methyl-N-phenyl-4-quinazolinamine, could lead to the development of new antibacterial agents with low potential for resistance and toxicity (Van Horn et al., 2014).
Optoelectronic Applications
Beyond biomedical applications, 6-methyl-N-phenyl-4-quinazolinamine and its derivatives have found use in the field of optoelectronics. Research into functionalized quinazolines and pyrimidines, including those related to 6-methyl-N-phenyl-4-quinazolinamine, has demonstrated their utility in the development of novel optoelectronic materials. These compounds have been incorporated into luminescent small molecules and chelate compounds for applications in photo- and electroluminescence, highlighting the versatility and potential of 6-methyl-N-phenyl-4-quinazolinamine derivatives in creating advanced materials for electronic devices (Lipunova et al., 2018).
Future Directions
Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biological properties, and they continue to be a focus in the field of medicinal chemistry . Future research may involve the development of novel quinazoline derivatives with improved potency by combining two or more pharmacophores of bioactive scaffolds .
properties
IUPAC Name |
6-methyl-N-phenylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-11-7-8-14-13(9-11)15(17-10-16-14)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDWMFYUKLPRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809720 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-methyl-N-phenylquinazolin-4-amine |
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